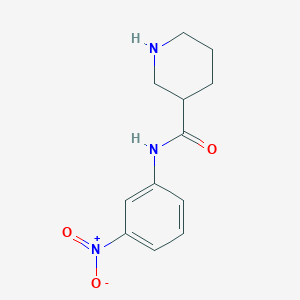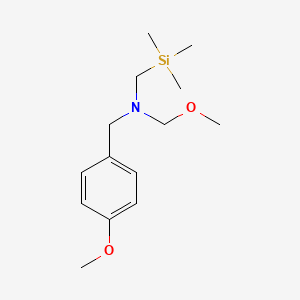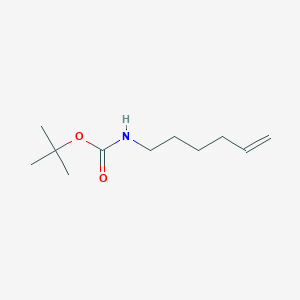
Acide (3-trifluorométhylphénylméthanesulfonyl)acétique
Vue d'ensemble
Description
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: is a specialized organic compound characterized by its trifluoromethyl group and methanesulfonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs that target various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of advanced materials and polymers with unique properties.
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that (3-Trifluoromethylphenylmethanesulfonyl)acetic acid can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits HDAC activity without causing significant toxicity. At higher doses, (3-Trifluoromethylphenylmethanesulfonyl)acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation and sulfation, before being excreted from the body. The metabolic pathways of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid can influence its pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins. Targeting signals and post-translational modifications may direct (3-Trifluoromethylphenylmethanesulfonyl)acetic acid to specific nuclear compartments, enhancing its efficacy in modulating gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid typically involves the following steps:
Sulfonylation: The methanesulfonyl group is introduced using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methanesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and thioesters.
Mécanisme D'action
The mechanism by which (3-Trifluoromethylphenylmethanesulfonyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors.
Pathways: The compound can modulate signaling pathways involved in cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Trifluoromethylbenzoic acid, Methanesulfonic acid derivatives, and other trifluoromethylated phenyl compounds.
Uniqueness: The presence of both trifluoromethyl and methanesulfonyl groups in the same molecule provides unique chemical and biological properties that are not found in other similar compounds.
This comprehensive overview provides a detailed understanding of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid, its synthesis, reactions, applications, and mechanisms
Propriétés
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAAFURJTCJKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655571 | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773108-68-2 | |
| Record name | Acetic acid, 2-[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773108-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1497925.png)





![1-Azabicyclo[2.2.2]octane-3-carbonitrile, 3-(methylamino)](/img/structure/B1497945.png)





![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)
